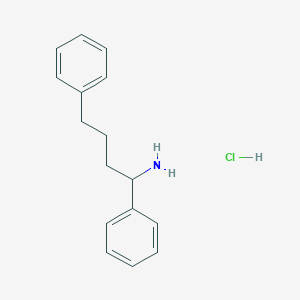

1,4-Diphenylbutan-1-amine hydrochloride

描述

Structural Classification and Significance within Arylalkylamine Chemistry

Structurally, 1,4-Diphenylbutan-1-amine hydrochloride belongs to the phenylalkylamine subclass of arylalkylamines. wikipedia.org This classification is defined by the presence of a phenyl group attached to an alkylamine backbone. The core structure consists of a four-carbon butane (B89635) chain. A phenyl group is attached to the first carbon atom (C1), which also bears the amine group (-NH2), making it a primary amine. A second phenyl group is located at the fourth carbon atom (C4).

The significance of the arylalkylamine framework is deeply rooted in its prevalence in biologically active molecules. Arylalkylamines are structurally related to monoamine neurotransmitters, which are essential for signal transmission between nerve cells in the brain. wikipedia.org This structural similarity has led to the development of a vast array of medications that interact with the central nervous system, including antidepressants, stimulants, and decongestants. wikipedia.org Enzymes such as arylalkylamine N-acetyltransferase (AANAT) play crucial roles in biological processes like the biosynthesis of melatonin. taylorandfrancis.comnih.gov The 1,4-diphenylbutan-1-amine structure, with its two aromatic rings and a flexible butane linker, provides a unique spatial arrangement of functional groups, making it a valuable scaffold for chemical exploration.

Research Trajectories and Potential in Chemical Science

Research involving this compound and its derivatives spans several areas of chemical science. It is commercially available as a specialty chemical for research purposes, including proteomics research. scbt.com The compound's structure makes it a useful building block or intermediate in organic synthesis. For instance, the diamino derivatives of phenylbutane are highly important molecular building blocks in medicinal chemistry and are core structural motifs in a range of therapeutically significant molecules, such as certain HIV protease inhibitors. nih.gov

The synthesis of the parent 1,4-diphenylbutane (B89690) skeleton has been a subject of study, with methods developed for preparing its derivatives from common starting materials like styrene. rsc.org The chemical properties inherent in its structure—a primary amine and two phenyl rings—allow for a variety of chemical transformations. The amine group can be readily functionalized, and the phenyl rings can undergo electrophilic substitution, enabling the creation of a library of derivatives. These derivatives can then be investigated for novel properties and applications, potentially as ligands for metal catalysts, precursors to more complex molecular architectures, or as probes in biochemical studies. The investigation of such compounds contributes to the broader understanding of how molecular structure dictates chemical reactivity and function.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 74533-88-3 scbt.commolbase.com |

| Molecular Formula | C₁₆H₂₀ClN scbt.com |

| Molecular Weight | 261.79 g/mol scbt.com |

| IUPAC Name | 1,4-diphenylbutan-1-amine;hydrochloride |

| Physical Form | Powder / Solid sigmaaldrich.cn |

| Melting Point | 174-178 °C sigmaaldrich.cn |

Structure

3D Structure of Parent

属性

IUPAC Name |

1,4-diphenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOVGZVXRPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585834 | |

| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74533-88-3, 101286-41-3 | |

| Record name | 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 1,4 Diphenylbutan 1 Amine Hydrochloride

Direct Amination Strategies

Direct amination strategies involve the introduction of an amine group in a single key step or a one-pot sequence. These methods are often favored for their efficiency and atom economy.

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For the synthesis of 1,4-Diphenylbutan-1-amine, the logical precursor is 1,4-diphenylbutan-1-one. The process involves the reaction of this ketone with an ammonia (B1221849) source to form an imine, which is subsequently reduced in situ to the desired primary amine. wikipedia.orgnih.gov This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. researchgate.net

The general reaction is as follows: 1,4-diphenylbutan-1-one + NH₃ ⇌ [Imine Intermediate] --(Reducing Agent)--> 1,4-Diphenylbutan-1-amine

The choice of catalyst is crucial for the efficiency and selectivity of reductive amination, particularly when using molecular hydrogen (H₂) as the reductant. nih.gov Both noble and non-noble metal catalysts have been extensively studied for the reductive amination of aryl ketones. researchgate.netnih.gov

Noble Metal Catalysts : Catalysts based on palladium (Pd), platinum (Pt), ruthenium (Ru), and iridium (Ir) are highly effective. wikipedia.orgnih.govnih.gov For instance, Pd/C is a versatile and widely used catalyst for such transformations, often providing excellent yields under mild conditions. wikipedia.orgnih.gov Ruthenium complexes, such as those involving BINAP ligands, and iridium complexes have also demonstrated high activity and selectivity in the amination of aromatic ketones. nih.govnih.gov

Non-Noble Metal Catalysts : In the pursuit of more sustainable and cost-effective methods, catalysts based on metals like nickel (e.g., Raney Nickel) and cobalt have been developed. researchgate.netnih.gov Nanostructured cobalt catalysts, for example, have shown exceptional performance in the reductive amination of acetophenone, a structurally similar ketone, suggesting their potential applicability for 1,4-diphenylbutan-1-one. researchgate.net

The optimization of a catalytic system involves screening various catalysts and supports to achieve high conversion of the ketone and high selectivity for the primary amine, minimizing side reactions like over-alkylation or reduction of the aromatic rings. nih.gov

Table 1: Comparison of Catalytic Systems for Reductive Amination of Aryl Ketones

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (gas), RT-100°C, various solvents (MeOH, EtOH) | Versatile, readily available, good activity. | Can sometimes lead to over-reduction or debenzylation. | wikipedia.orgnih.gov |

| Raney Ni | H₂ (gas), elevated temp/pressure | Cost-effective, highly active. | Requires harsh conditions, pyrophoric nature. | nih.gov |

| Co Nanoparticles | H₂ (gas), 100-150°C, aqueous ammonia | High activity and selectivity for primary amines, reusable. | May require higher temperatures and pressures. | researchgate.net |

| Ru/Ir Complexes | H₂ (gas) or transfer hydrogenation, often with ligands | High activity, potential for stereoselectivity. | Higher cost of metals and ligands. | nih.govnih.gov |

Besides catalytic hydrogenation, various chemical hydride reducing agents can be employed for reductive amination. The choice of agent is critical as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. wikipedia.orgmasterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : This is a classic reagent for reductive amination because it is stable under mildly acidic conditions (pH 6-7) required for imine formation and selectively reduces the protonated iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.comharvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, NaBH(OAc)₃ is highly effective for a wide range of ketones and aldehydes, including aromatic ones. wikipedia.orgmasterorganicchemistry.comharvard.edu It does not require strict pH control and is now one of the most commonly used reagents for this transformation. harvard.edu

Sodium Borohydride (NaBH₄) : While capable of reducing ketones, NaBH₄ can be used if the imine formation is allowed to proceed to completion before the reducing agent is added. masterorganicchemistry.com Its lower selectivity makes it less ideal for one-pot reactions.

Silanes : Reagents like phenylsilane, in combination with a catalyst such as dibutyltin (B87310) dichloride, can also effect direct reductive amination under mild conditions. researchgate.netorganic-chemistry.org

Transfer Hydrogenation : Sources like formic acid or ammonium (B1175870) formate (B1220265) can serve as both a hydrogen donor and, in the latter case, an ammonia source, often in the presence of a catalyst like Pd/C. nih.gov

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Selectivity Profile | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂/Catalyst | High (with proper catalyst) | "Green" (byproduct is H₂O), high atom economy. | Requires specialized pressure equipment. | wikipedia.orgnih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Reduces iminium ions >> ketones at neutral pH. | High selectivity for one-pot synthesis. | Highly toxic (releases cyanide). | wikipedia.orgmasterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces imines over ketones. | Effective, less toxic than NaBH₃CN, mild. | Moisture sensitive. | wikipedia.orgharvard.edu |

| Phenylsilane/Catalyst | Selective for imine reduction. | Mild conditions, high functional group tolerance. | Catalyst required, limited to certain amine types. | organic-chemistry.org |

An alternative pathway to 1,4-Diphenylbutan-1-amine involves a nucleophilic substitution reaction. This strategy requires a precursor with a suitable leaving group at the C1 position, such as 1-halo-1,4-diphenylbutane. This electrophile can then react with a nitrogen nucleophile like ammonia. studymind.co.uk

The primary challenge with this method is controlling the selectivity. The product, a primary amine, is often more nucleophilic than the starting ammonia, leading to subsequent alkylations that form secondary and tertiary amine byproducts. studymind.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. studymind.co.uk Another approach to achieve selectivity is the Gabriel synthesis, where phthalimide (B116566) anion is used as an ammonia surrogate, followed by hydrolysis to release the primary amine. libretexts.org

The reduction of a nitrile offers a robust method for synthesizing primary amines, as the nitrile group is readily converted to an aminomethyl group (-CH₂NH₂). libretexts.orgyoutube.com For the synthesis of 1,4-Diphenylbutan-1-amine, a suitable precursor would be a nitrile such as 1-cyano-1,4-diphenylbutane.

The synthesis of this nitrile precursor could be envisioned from 1,4-diphenylbutan-1-one via conversion to a cyanohydrin, followed by reduction of the hydroxyl group, although this can be complex. A more direct route might involve the nucleophilic substitution of a 1-halo-1,4-diphenylbutane with a cyanide salt (e.g., NaCN), followed by reduction.

Once the nitrile precursor is obtained, it can be reduced to the primary amine using powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is a highly effective, albeit non-selective, reagent for reducing nitriles to primary amines. libretexts.org

Catalytic Hydrogenation : Nitriles can also be reduced using H₂ gas in the presence of catalysts like Raney Nickel or Pd/C. To prevent the formation of secondary and tertiary amine byproducts from side reactions, these hydrogenations are often carried out in the presence of ammonia. youtube.com

Borane Reagents : Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also capable of reducing nitriles to primary amines. organic-chemistry.org

Reductive Amination Protocols for Precursor Molecules

Stereoselective Synthesis of Chiral 1,4-Diphenylbutan-1-amine Hydrochloride

The C1 position of 1,4-Diphenylbutan-1-amine is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis can be achieved primarily through the stereoselective reduction of an intermediate.

The most direct approach is the asymmetric reductive amination of the prochiral ketone, 1,4-diphenylbutan-1-one. This can be accomplished by using a chiral catalyst that facilitates the enantioselective hydrogenation of the intermediate imine. nih.govgoogle.com

Chiral Transition Metal Catalysts : A plethora of chiral catalysts, particularly those based on Iridium, Ruthenium, and Rhodium, have been developed for the asymmetric hydrogenation of imines and for direct asymmetric reductive amination (DARA) of ketones. nih.govnih.govacs.org These catalysts typically incorporate chiral phosphine (B1218219) ligands (e.g., BINAP, f-Binaphane) or chiral diamine ligands. nih.govacs.org The catalyst forms a chiral environment around the substrate, directing the hydride attack to one face of the imine, leading to an excess of one enantiomer of the amine product. Enantiomeric excesses (ee) of up to 99% have been reported for the asymmetric hydrogenation of N-aryl imines derived from aromatic ketones using such systems. nih.govacs.org

Chiral Auxiliaries and Organocatalysts : Another strategy involves the use of chiral auxiliaries or organocatalysts. For instance, a chiral phosphoric acid can act as a catalyst to promote the enantioselective formation and reduction of an imine. rsc.org Similarly, studies on the related compound 1,4-diphenylbutane-1,4-dione have shown that chiral reagents like (S)-proline can be used in combination with reducing agents like NaBH₄ to achieve asymmetric reduction of the carbonyl groups, yielding chiral diols with high enantiomeric excess. researchgate.net This principle can be extended to the asymmetric reductive amination of a single ketone group.

The development of a stereoselective route to 1,4-Diphenylbutan-1-amine would likely involve screening various chiral ligands and catalyst systems with the 1,4-diphenylbutan-1-one precursor under different reaction conditions to optimize both chemical yield and enantioselectivity. nih.govgoogle.com

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis stands as one of the most efficient and atom-economical methods for producing enantiomerically enriched compounds. acs.org For the synthesis of chiral amines like 1,4-Diphenylbutan-1-amine, the most direct catalytic approach is the asymmetric hydrogenation of a prochiral imine precursor, 1,4-diphenylbutan-1-imine. nih.gov This transformation is typically accomplished using transition metal complexes, such as those based on iridium, rhodium, or ruthenium, paired with chiral ligands. rsc.orgresearchgate.net

The general reaction is as follows:

1,4-diphenylbutan-1-imine + H₂ --(Chiral Catalyst)--> (R)- or (S)-1,4-Diphenylbutan-1-amine

The catalyst's chiral environment dictates the facial selectivity of the hydride attack on the C=N double bond, leading to the preferential formation of one enantiomer.

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and selection of the chiral ligand. nih.gov These ligands coordinate to the metal center, creating a chiral pocket that effectively differentiates between the two prochiral faces of the imine substrate. chinesechemsoc.org A plethora of chiral phosphorus ligands have been developed and shown to be highly effective. nih.gov

Key classes of ligands applicable to the asymmetric hydrogenation of imines include:

Phosphino-oxazolines (PHOX): These ligands have been widely used in iridium-catalyzed hydrogenations of N-aryl imines, affording high enantioselectivities. nih.gov

P-stereogenic Phosphines: Ligands where the phosphorus atom itself is a stereocenter have demonstrated outstanding catalytic activity. nih.gov

Spiranes: Chiral complexes featuring a spiranic backbone, such as those developed by Zhou's and Ding's groups, have achieved excellent enantiomeric excesses (up to 97% ee) in the synthesis of chiral amines. nih.gov For instance, iridium complexes with spiro phosphine-amine-phosphine ligands have been specifically designed to create a crowded chiral pocket for distinguishing between sterically similar groups on an imine. chinesechemsoc.org

The table below summarizes representative chiral ligands and their reported performance in the asymmetric hydrogenation of analogous imine substrates.

| Ligand Family | Metal Center | Typical Substrate | Achieved Enantioselectivity (ee) |

| Phosphino-oxazoline | Iridium (Ir) | N-Aryl Imines | High |

| f-SpiroPhos | Iridium (Ir) | Cyclic 2-Aryl Imines | High Yields and Enantioselectivities |

| JosiPhos/f-binaphane | Iridium (Ir) | Sterically Hindered Cyclic Imines | 74–99% |

| ZhaoPhos | Rhodium (Rh) | 2,3-Disubstituted Indoles | High |

| C4-TunePhos | Palladium (Pd) | Cyclic Imines | 86–95% |

The choice of ligand is critical and must be fine-tuned for the specific substrate, 1,4-diphenylbutan-1-imine, to maximize enantioselectivity.

Understanding the reaction mechanism is crucial for rational catalyst design and optimization. For the asymmetric reduction of imines, computational studies, often using density functional theory (DFT), have provided significant insights into the origins of enantioselectivity. nih.govresearchgate.net

The key step is the hydride transfer from the metal complex to the imine carbon. The enantioselectivity arises from the difference in the energy barriers of the transition states leading to the (R) and (S) products. nih.gov The chiral ligand orchestrates the precise orientation of the imine substrate within the catalyst's coordination sphere to minimize steric hindrance for one approach while maximizing it for the other.

In biocatalytic approaches using Imine Reductases (IREDs), the enzyme's active site creates a highly specific chiral environment. rsc.org Key amino acid residues, such as tyrosine or aspartate, are often implicated in orienting the substrate through hydrogen bonding and controlling the stereochemical outcome. nih.govrsc.org Computational models of enzyme-substrate complexes and transition states help elucidate how specific residues guide the hydride transfer from the NADPH cofactor to one face of the imine. researchgate.net For instance, mutations of active site residues like Tyr179 in the IRED from Amycolatopsis orientalis have been shown to invert the stereochemical preference from the (S) to the (R) product, highlighting the subtle yet powerful influence of the catalyst's structure on the reaction pathway. nih.gov

Chiral Auxiliary-Mediated Methodologies

An alternative strategy for enantiocontrol involves the use of a chiral auxiliary. wikipedia.org This method entails the temporary incorporation of a chiral molecule into the substrate to direct a diastereoselective transformation. wikipedia.orgsci-hub.se After the key stereocenter-forming reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. sci-hub.se

For the synthesis of 1,4-Diphenylbutan-1-amine, a common and highly effective chiral auxiliary is tert-butanesulfinamide, a method developed extensively by the Ellman lab. yale.edu

The synthetic sequence proceeds as follows:

Condensation: The prochiral ketone, 1,4-diphenylbutan-1-one, is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form an N-sulfinyl imine.

Diastereoselective Reduction: The resulting C=N bond of the sulfinyl imine is reduced with a non-chiral hydride reagent (e.g., NaBH₄). The bulky and stereochemically defined tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and creating a new stereocenter with high diastereoselectivity. unito.it

Auxiliary Cleavage: The sulfinamide auxiliary is removed under acidic conditions (e.g., HCl in an alcohol solvent), which simultaneously protonates the amine to yield the final this compound product.

This methodology is robust, highly predictable, and has been applied on scales ranging from laboratory research to industrial production for a wide variety of chiral amines. yale.edu

Diastereoselective Synthesis from Chiral Precursors

This approach leverages a pre-existing stereocenter in the starting material to control the formation of a new chiral center. The synthesis begins with a readily available enantiopure building block. For the target molecule, a potential chiral precursor could be an enantiopure amino alcohol or ketone.

Resolution Techniques for Enantiomer Separation

Classical resolution is a well-established, albeit less elegant, method for obtaining pure enantiomers. This technique involves the synthesis of the target molecule as a racemic mixture (an equal mixture of both enantiomers), followed by separation. mdpi.com

For chiral amines like 1,4-Diphenylbutan-1-amine, the most common resolution method is the formation of diastereomeric salts. mdpi.com The process involves:

Salt Formation: The racemic amine is treated with an enantiopure chiral resolving agent, typically a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts.

Separation: Diastereomers possess different physical properties, including solubility. mdpi.com By carefully choosing the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution, leaving the other dissolved. This process is known as fractional crystallization.

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free, enantiopure amine. Subsequent treatment with HCl provides the desired this compound enantiomer.

While effective, resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.

Reaction Condition Optimization and Process Intensification

Key parameters for optimization include:

Catalyst Loading: Reducing the amount of expensive transition metal catalyst is crucial for economic viability. Lowering the catalyst loading without sacrificing performance is a primary goal.

Hydrogen Pressure: This parameter can significantly influence reaction rates and, in some cases, selectivity.

Temperature: Temperature affects both the reaction rate and the catalyst's stability and selectivity. Optimal temperatures are often a compromise between these factors.

Solvent: The solvent can impact catalyst solubility, activity, and enantioselectivity.

The table below outlines parameters and their typical effects during optimization.

| Parameter | Objective | Typical Adjustments | Potential Impact |

| Catalyst Loading | Minimize cost | Decrease loading (e.g., from 1 mol% to <0.1 mol%) | May require longer reaction times or higher pressure |

| Hydrogen Pressure | Improve rate & safety | Optimize pressure (e.g., 10-50 bar) | Higher pressure often increases rate but has equipment costs |

| Temperature | Balance rate and selectivity | Screen a range (e.g., 0 °C to 80 °C) | Higher temperature increases rate but can decrease ee% |

| Solvent | Enhance performance | Screen various solvents (e.g., MeOH, THF, Toluene) | Can dramatically alter both yield and enantioselectivity |

| Additives | Improve activity/selectivity | Introduce acidic or basic additives | Can activate the catalyst or substrate, boosting performance |

Process intensification strategies, such as the use of microstructured or continuous flow reactors, offer significant advantages over traditional batch processing. researchgate.net These systems provide superior heat and mass transfer, improved safety for handling hazardous reagents like hydrogen gas, and the potential for streamlined, automated production. chemicalprocessing.com Such advanced manufacturing techniques are increasingly being explored for the synthesis of fine chemicals and active pharmaceutical ingredients. chemrxiv.org

Solvent Effects on Yield and Selectivity

The choice of solvent plays a critical role in the synthetic pathway to 1,4-Diphenylbutan-1-amine, particularly in the key reductive amination step. The solvent can influence reactant solubility, catalyst activity, and the stability of intermediates, thereby affecting both the reaction rate and the product distribution.

Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been frequently employed for reductive aminations due to their inertness and ability to dissolve a wide range of organic compounds. researchgate.net However, environmental and safety concerns have driven research towards more benign alternatives. Studies have shown that ethyl acetate (B1210297) (EtOAc) can be a comparable solvent to DCE for reductive aminations mediated by borane-based reductants like sodium triacetoxyborohydride. researchgate.net

Protic solvents like methanol, ethanol (B145695), and water, as well as aprotic polar solvents such as dioxane and tetrahydrofuran (B95107) (THF), and apolar solvents like cyclohexane (B81311) and toluene (B28343) have been investigated. wpunj.edu Methanol was identified as the optimal solvent for the reductive amination of ketones, as it promoted the highest rates of formation for both the imine and Schiff base intermediates, coupled with high hydrogenation activity. wpunj.edu In contrast, reactions in water showed a high selectivity towards the formation of the corresponding alcohol byproduct, as the formation of the imine and Schiff base is less favored. wpunj.edu

| Solvent Class | Specific Solvent | General Effect on Reductive Amination | Reference |

|---|---|---|---|

| Protic | Methanol | Identified as optimal for ketone reductive amination, promoting high rates for intermediate formation and hydrogenation. | wpunj.edu |

| Protic | Water | Generally leads to low amine yield and high alcohol byproduct formation. | wpunj.edu |

| Aprotic Polar | Ethyl Acetate (EtOAc) | A greener alternative to chlorinated solvents, showing comparable performance to DCE. | researchgate.net |

| Aprotic Polar | Tetrahydrofuran (THF) | Commonly used, facilitates dissolution of many organic reactants. | wpunj.edu |

| Aprotic Apolar | Toluene | Can be effective, but solubility of reactants and intermediates may be a limiting factor. | wpunj.edu |

| Chlorinated | 1,2-Dichloroethane (DCE) | Historically common and effective, but has environmental and safety drawbacks. | researchgate.net |

Temperature and Pressure Parameter Studies

Temperature and pressure are critical parameters in the hydrogenation steps required for the synthesis of 1,4-Diphenylbutan-1-amine. These parameters directly influence reaction kinetics, catalyst stability, and selectivity.

Historically, the hydrogenation of related functional groups like amides required harsh conditions, with temperatures around 250°C and pressures of approximately 300 bar. u-tokyo.ac.jp However, significant advancements in catalyst development have enabled these transformations under much milder conditions. u-tokyo.ac.jp Modern catalytic systems can facilitate amide hydrogenation at temperatures of 160°C and pressures of 100 atm, and in some cases, even at room temperature with a hydrogen pressure of 5–10 bar. u-tokyo.ac.jpacs.org

For the hydrogenation of aromatic amines, which is relevant if a synthetic route involves the reduction of an aromatic ring, remarkably mild conditions have been reported. The use of a rhodium on alumina (B75360) (5% Rh) catalyst allows for the hydrogenation of aromatic amines at room temperature (20°C) and atmospheric pressure in an aqueous medium. tandfonline.comtandfonline.com In these cases, the amine is typically converted to its hydrochloride salt to increase water solubility and prevent catalyst poisoning. tandfonline.com

The effect of temperature on hydrogenation reactions is often directly correlated with the conversion rate. For instance, in the hydrogenation of N-diphenylphosphinyl ketimines, increasing the temperature to 60°C resulted in a lower isolated yield, suggesting potential catalyst deactivation or side reactions at higher temperatures. dicp.ac.cn Conversely, for other systems, an increase in temperature can be necessary to achieve a reasonable reaction rate, though it may come at the cost of selectivity.

Hydrogen pressure is another key variable. While high pressures are often used to ensure sufficient hydrogen concentration on the catalyst surface and drive the reaction forward, modern catalysts are increasingly effective at lower pressures. The asymmetric hydrogenation of activated imines has been successfully carried out at varying pressures, with optimization being crucial for achieving high enantioselectivity and conversion. dicp.ac.cn

| Reaction Type | Catalyst (Example) | Temperature Range | Pressure Range | Key Findings | Reference |

|---|---|---|---|---|---|

| Aromatic Amine Hydrogenation | 5% Rh/Al₂O₃ | Room Temperature (~20°C) | Atmospheric (1 bar) | Demonstrates feasibility of very mild conditions. | tandfonline.comtandfonline.com |

| Amide Hydrogenation (Modern) | Ruthenium Pincer Complex | Room Temperature to 35°C | 5–10 bar | Significant reduction in required temperature and pressure. | acs.org |

| Amide Hydrogenation (Earlier Methods) | Heterogeneous Catalysts | 160°C - 250°C | 100 - 300 bar | Illustrates the harsh conditions previously required. | u-tokyo.ac.jp |

| Activated Imine Hydrogenation | Pd(OCOCF₃)₂/SynPhos | 25°C - 60°C | Not specified | Higher temperatures can lead to lower yields. | dicp.ac.cn |

Isolation and Derivatization into Hydrochloride Salt Form

Following the successful synthesis of the 1,4-Diphenylbutan-1-amine free base, the final steps involve its isolation from the reaction mixture and subsequent conversion into the more stable and handleable hydrochloride salt.

The isolation of the free amine typically involves a standard workup procedure. This may include quenching the reaction, followed by extraction of the amine into an organic solvent. The combined organic layers are then washed, dried over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude amine. Purification of the free base can be achieved through techniques such as column chromatography or distillation, depending on its physical properties.

The derivatization of the purified amine into its hydrochloride salt is a common and straightforward procedure for primary, secondary, and tertiary amines. researchgate.net This process not only enhances the stability of the compound but can also facilitate purification through crystallization. A widely used method involves dissolving the amine in a suitable low-boiling aprotic solvent, such as diethyl ether or toluene. researchgate.net To this solution, an ethereal solution of hydrogen chloride (HCl) is added dropwise, or gaseous HCl is passed through the solution. researchgate.net The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution and can be collected by filtration. researchgate.net

Another approach involves the use of trialkylsilylhalogenides, such as trimethylsilyl (B98337) chloride, in a protic solvent. google.com The free base is dissolved or suspended in the protic solvent, and the trialkylsilylhalogenide is added, leading to the in-situ generation of HCl and subsequent crystallization of the amine hydrochloride salt. google.com

Purification of the hydrochloride salt is often achieved through recrystallization. The choice of solvent for recrystallization is crucial and depends on the solubility profile of the salt. rochester.edu For amine hydrochlorides, which tend to be polar, a polar solvent or a mixture of solvents may be required. Common recrystallization solvents include water, alcohols (such as ethanol or isopropanol), or mixtures thereof with less polar co-solvents to induce crystallization upon cooling. google.comresearchgate.net The process of vaporization or sublimation in the presence of hydrogen halide gas has also been described as a method for purifying amine hydrohalides without decomposition. google.com

Advanced Spectroscopic and Analytical Characterization of Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules and monitoring the progress of chemical reactions. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Changes

Proton (¹H) NMR spectroscopy would be critical in characterizing 1,4-Diphenylbutan-1-amine hydrochloride. The spectrum would show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting patterns would depend on the substitution and electronic environment, but complex multiplets are expected.

Methine Proton: The proton on the carbon bearing the amine group (C1) would be a key signal. Its chemical shift would be influenced by the electron-withdrawing amine and the adjacent phenyl group, likely appearing as a multiplet in the 3.5-4.5 ppm range.

Methylene (B1212753) Protons: The three methylene groups (-CH₂-) of the butane (B89635) chain would resonate in the aliphatic region (approximately 1.5-3.0 ppm). Each would likely present as a complex multiplet due to coupling with adjacent protons.

During a chemical transformation, such as N-alkylation or acylation, the chemical shift of the C1 methine proton and the protons on the adjacent methylene group would be expected to change significantly, providing a means to monitor reaction progress.

Table 4.1.1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methine (CH-N) | 3.5 - 4.5 | Multiplet |

| Methylene (CH₂-CH-N) | 1.8 - 2.5 | Multiplet |

| Methylene (-CH₂-CH₂-) | 1.5 - 2.2 | Multiplet |

| Methylene (Ar-CH₂-) | 2.5 - 3.0 | Multiplet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the phenyl rings would produce multiple signals in the downfield region of the spectrum, typically between 120 and 145 ppm.

Methine Carbon: The carbon atom bonded to the nitrogen (C1) would be expected in the 50-60 ppm range.

Methylene Carbons: The signals for the three methylene carbons of the butane chain would appear in the upfield region, generally between 20 and 40 ppm.

Changes in the carbon skeleton, such as oxidation or cyclization, would result in the appearance of new signals and disappearance of reactant signals, allowing for clear analysis of the transformation.

Table 4.1.2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 120 - 130 |

| Methine (CH-N) | 50 - 60 |

| Methylene (Ar-CH₂) | 30 - 40 |

| Methylene (-CH₂-) | 20 - 35 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the mapping of adjacent protons through the butane chain. For instance, it would show a correlation between the C1 methine proton and the protons on the adjacent C2 methylene group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignment of the methine and methylene groups.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a molecule. For the free base of the target compound (C₁₆H₁₉N), the predicted exact mass of the protonated molecule [M+H]⁺ is 226.15903. uni.lu HRMS would be used to confirm the elemental composition of reaction products and intermediates, distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4.2.1: Predicted HRMS Data for 1,4-Diphenylbutan-1-amine (Free Base)

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₆H₂₀N⁺ | 226.15903 |

| [M+Na]⁺ | C₁₆H₁₉NNa⁺ | 248.14097 |

| [M+K]⁺ | C₁₆H₁₉NK⁺ | 264.11491 |

Data sourced from predicted values on PubChemLite. uni.lu

Fragmentation Pattern Analysis in Mechanistic Studies

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments provides clues to the molecule's structure. For an aliphatic amine like 1,4-diphenylbutan-1-amine, a dominant fragmentation pathway is alpha-cleavage. libretexts.org

Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For 1,4-diphenylbutan-1-amine, this would lead to two primary fragmentation possibilities:

Loss of a propylbenzene (B89791) radical to form an ion with m/z = 106, corresponding to [C₆H₅CH=NH₂]⁺. This is often a very stable and abundant ion for primary amines with a phenyl group on the alpha-carbon.

Loss of a phenyl radical to form an ion corresponding to [CH(NH₂)CH₂CH₂CH₂C₆H₅]⁺.

The relative abundance of these and other fragment ions in the mass spectrum of reaction products can help identify unknown compounds and provide evidence for proposed reaction mechanisms. Aromatic rings themselves are very stable and tend to remain intact, often appearing as phenyl (m/z = 77) or benzyl/tropylium (m/z = 91) ions after fragmentation. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Changes During Reactions

Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by observing changes in characteristic vibrational frequencies of functional groups. In the synthesis of this compound, a plausible route is the reductive amination of 1,4-diphenylbutan-1-one. IR spectroscopy can effectively track this transformation by monitoring the disappearance of the ketone's carbonyl (C=O) group and the appearance of the amine's (N-H) functional groups.

The key transformation is the conversion of a carbonyl group to an amine. The reactant, 1,4-diphenylbutan-1-one, exhibits a strong, sharp absorption band characteristic of a ketone C=O stretch, typically found in the range of 1680-1700 cm⁻¹ for an aromatic ketone. libretexts.org As the reaction proceeds, the intensity of this peak diminishes. Concurrently, new absorption bands corresponding to the N-H bonds of the primary amine product, 1,4-Diphenylbutan-1-amine, emerge. Primary amines typically show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. masterorganicchemistry.com Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1590-1650 cm⁻¹ range. The final IR spectrum of the purified product would confirm the absence of the initial carbonyl peak and the presence of the characteristic amine peaks, indicating a successful reaction.

Table 1: Expected IR Absorption Changes for the Synthesis of 1,4-Diphenylbutan-1-amine

| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Expected Change During Reaction |

|---|---|---|---|---|

| 1,4-Diphenylbutan-1-one (Reactant) | Carbonyl (C=O) | ~1685 cm⁻¹ | Stretch | Disappears |

| 1,4-Diphenylbutan-1-amine (Product) | Amine (N-H) | 3300-3500 cm⁻¹ | Symmetric & Asymmetric Stretch | Appears |

| 1590-1650 cm⁻¹ | Bend (Scissoring) | Appears |

Chromatographic Techniques for Reaction Progress Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of a reaction and assessing the purity of the final product. Gas chromatography and high-performance liquid chromatography are particularly suited for analyzing the complex mixtures typically encountered during organic synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile components in a mixture. For the synthesis of 1,4-Diphenylbutan-1-amine, GC-MS can be used to monitor the reaction by analyzing aliquots of the reaction mixture (after appropriate workup to obtain the volatile free base). The separation occurs in the gas chromatograph based on the compounds' boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

During the reaction, the peak corresponding to the starting material, 1,4-diphenylbutan-1-one, would decrease in area over time, while the peak for the product, 1,4-Diphenylbutan-1-amine, would increase. The mass spectrometer allows for unambiguous identification. The ketone starting material would show a characteristic fragmentation pattern, often including a prominent benzoyl cation fragment (ArC≡O⁺) at m/z 105. whitman.edu The amine product, having an odd molecular weight due to the nitrogen atom, would fragment via alpha-cleavage, leading to a characteristic immonium ion. whitman.edufuture4200.com For 1,4-Diphenylbutan-1-amine, this would result in a significant fragment at m/z 106 ([C₆H₅CH=NH₂]⁺).

Table 2: Hypothetical GC-MS Data for Reaction Monitoring

| Compound | Hypothetical Retention Time (min) | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) |

|---|---|---|---|

| 1,4-Diphenylbutan-1-one (Reactant) | 12.5 | 224 | 105 (Base Peak), 91, 77 |

| 1,4-Diphenylbutan-1-amine (Product) | 13.2 | 225 | 106 (Base Peak), 91, 77 |

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile or thermally unstable compounds, such as the target compound, this compound. helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, where a non-polar stationary phase (like C18) is used with a polar mobile phase. bohrium.comtandfonline.com

This technique is ideal for both monitoring the reaction progress and determining the final purity of the hydrochloride salt. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the phenyl groups in the analyte provide strong chromophores, typically absorbing around 254 nm.

As the reaction progresses, HPLC analysis of reaction aliquots would show a decrease in the peak area of the starting ketone and a corresponding increase in the peak area of the amine product. At the end of the reaction, the purity of the final this compound can be accurately determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Table 3: Illustrative HPLC Data for Purity Assessment

| Compound Identity | Retention Time (min) | Peak Area (AU*s) at Reaction Completion | Purity (%) |

|---|---|---|---|

| 1,4-Diphenylbutan-1-one (Reactant) | 8.2 | 5,120 | 0.2% |

| This compound (Product) | 6.5 | 2,550,000 | 99.7% |

| Unknown Impurity | 4.1 | 2,560 | 0.1% |

Compound Index

Computational and Theoretical Chemistry Studies of 1,4 Diphenylbutan 1 Amine Hydrochloride

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, transition states, and the energetics involved.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. For the study of reaction mechanisms involving 1,4-Diphenylbutan-1-amine hydrochloride, DFT can be employed to locate and characterize transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By applying a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP), the geometry of the transition state for a given reaction, such as a cyclization, rearrangement, or elimination involving this compound, can be optimized. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction.

Table 1: Hypothetical DFT Data for a Reaction Transition State of this compound (Note: The following data is illustrative and not based on published experimental results.)

| Parameter | Value | Description |

|---|---|---|

| Functional/Basis Set | B3LYP/6-311+G(d,p) | Level of theory used for the calculation. |

| Activation Energy (ΔE‡) | 25.8 kcal/mol | The calculated energy barrier for the reaction. |

| Imaginary Frequency | -350.4 cm-1 | Confirms the structure as a first-order saddle point (transition state). |

| Key TS Bond Distance (e.g., C1-N) | 1.85 Å | An example of a critical bond length in the transition state geometry. |

Ab Initio Calculations for Energy Profiles

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. These methods can be used to construct a detailed reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional structures (conformers). By simulating the molecule's movement over nanoseconds or longer, the relative stabilities of different conformers and the energy barriers for interconversion can be determined.

Furthermore, MD simulations are particularly powerful for studying solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent influences the solute's conformation and dynamics. The hydrochloride salt form suggests that interactions with polar solvents will be significant, and MD can model the formation and breaking of hydrogen bonds and other intermolecular interactions between the amine hydrochloride group and the surrounding solvent.

Structure-Reactivity Relationship (SRR) Modeling in Catalytic Systems

Structure-Reactivity Relationship (SRR) modeling aims to correlate the structural or electronic properties of a series of related molecules with their observed reactivity. In a catalytic context, if this compound or its derivatives were used as catalysts or substrates, SRR models could be developed to predict their performance.

Computational chemistry plays a key role in generating the descriptors used in SRR models. For a series of substituted analogs of 1,4-Diphenylbutan-1-amine, quantum chemical calculations could provide descriptors such as:

Atomic charges: (e.g., Mulliken, NBO) on the nitrogen or key carbon atoms.

Frontier molecular orbital energies: (HOMO and LUMO) to assess electron-donating or -accepting ability.

Steric parameters: Calculated molecular volumes or surface areas.

These computed descriptors can then be correlated with experimentally determined reaction rates or yields using statistical methods like multiple linear regression. The resulting SRR model can provide a quantitative understanding of how modifications to the molecular structure affect its reactivity, guiding the design of more efficient catalysts or substrates.

Prediction of Spectroscopic Data to Aid Experimental Interpretation

Computational methods can predict various types of spectroscopic data with a high degree of accuracy. These predictions are invaluable for aiding in the interpretation of experimental spectra and for confirming the identity and structure of synthesized compounds.

For this compound, the following spectroscopic properties could be computationally predicted:

Infrared (IR) and Raman Spectra: Frequency calculations performed after a geometry optimization (typically using DFT) yield the vibrational modes of the molecule. The predicted frequencies and their intensities can be compared directly with experimental IR and Raman spectra to assign the observed peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted NMR parameters can help in the assignment of complex experimental spectra and in confirming the proposed structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This is particularly useful for understanding the electronic transitions within the phenyl groups of the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes only.)

| Spectroscopic Data | Predicted Value (Computational Method) | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C1) | 55.2 ppm (GIAO-B3LYP/6-311+G(d,p)) | 54.8 ppm |

| ¹H NMR Chemical Shift (Hα) | 4.15 ppm (GIAO-B3LYP/6-311+G(d,p)) | 4.10 ppm |

| IR Stretch (N-H+) | ~2850 cm-1 (B3LYP/6-311+G(d,p)) | ~2830 cm-1 |

| UV-Vis λmax | 258 nm (TD-DFT/B3LYP/6-311+G(d,p)) | 260 nm |

Applications of 1,4 Diphenylbutan 1 Amine Hydrochloride in Advanced Chemical Synthesis

Precursor in the Synthesis of Functional Organic Materials

The synthesis of functional organic materials, such as polymers with specific properties or self-assembling supramolecular structures, can sometimes involve the use of chiral precursors to introduce chirality into the final material, influencing its properties.

No research has been found that details the use of 1,4-Diphenylbutan-1-amine hydrochloride as a precursor for such materials.

Incorporation into Polymer Backbones

There are no studies available that report the incorporation of this compound into polymer backbones.

Formation of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent interactions. While chiral molecules can impart unique properties to such assemblies, there is no evidence in the literature of this compound being used in the formation of supramolecular structures.

Development of Analogues and Derivatives for Fundamental Structure-Property Studies

The systematic development of analogues and derivatives of a core structure is a common strategy to understand how structural modifications affect the properties of a molecule. This is a fundamental aspect of medicinal chemistry and materials science. However, there are no published reports on the synthesis of analogues or derivatives of this compound for the purpose of conducting structure-property relationship studies.

Systematic Modification of Phenyl Substituents

Table 1: Potential Modifications of Phenyl Substituents and Their Rationale

| Substituent | Position(s) | Potential Synthetic Method | Rationale for Modification |

| Methoxy (-OCH₃) | Ortho, Meta, Para | Williamson ether synthesis on a phenolic precursor | To increase electron density and explore hydrogen bonding capabilities. |

| Chloro (-Cl) | Ortho, Meta, Para | Electrophilic aromatic substitution (chlorination) | To introduce a halogen for further cross-coupling reactions and to alter electronic properties. |

| Nitro (-NO₂) | Ortho, Meta, Para | Nitration using nitric acid and sulfuric acid | To introduce a strong electron-withdrawing group, which can be a precursor for an amino group. |

| Methyl (-CH₃) | Ortho, Meta, Para | Friedel-Crafts alkylation | To increase lipophilicity and introduce a site for further functionalization. |

| Trifluoromethyl (-CF₃) | Meta, Para | Various methods, often involving trifluoromethylating agents | To significantly alter electronic properties and increase metabolic stability in potential biological applications. |

The introduction of these substituents can be achieved through multi-step synthetic sequences, often beginning with a substituted benzene (B151609) derivative that is then elaborated to form the diphenylbutane scaffold. The choice of synthetic route would depend on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions. Structure-activity relationship (SAR) studies of related phenylalkylamines have demonstrated that substitutions on the phenyl ring can significantly impact their biological activity. researchgate.netpharmacy180.com For instance, the position and nature of substituents on the phenyl ring of phenylethylamines are known to be critical for their interaction with adrenergic receptors. pharmacy180.com

Elongation or Shortening of the Alkyl Linker

Modification of the four-carbon alkyl chain that links the two phenyl groups provides another avenue for structural diversification. Homologous series of this compound can be synthesized to investigate the impact of the linker length on the molecule's conformational flexibility and its ability to interact with other molecules.

Table 2: Synthesis of Homologs with Varying Alkyl Linker Length

| Number of Carbon Atoms in Linker | General Structure | Potential Synthetic Approach |

| 2 | 1,2-Diphenylethan-1-amine | Reductive amination of deoxybenzoin |

| 3 | 1,3-Diphenylpropan-1-amine | Michael addition of a phenyl anion equivalent to a cinnamonitrile (B126248) derivative, followed by reduction |

| 5 | 1,5-Diphenylpentan-1-amine | Grignard reaction between a phenylmagnesium halide and a 5-phenylpentanenitrile, followed by reduction |

| 6 | 1,6-Diphenylhexan-1-amine | Wittig reaction between a benzylphosphonium ylide and a 5-phenylpentanal, followed by reduction of the double bond and subsequent amination. |

The synthesis of these analogs would involve strategic disconnections to identify suitable starting materials and reaction pathways. For example, the synthesis of a shorter analog could start from a precursor with a pre-formed shorter carbon chain, while longer chains might be constructed through carbon-carbon bond-forming reactions. The length of the alkyl chain in similar diphenylalkylamine structures has been shown to be a critical determinant of their pharmacological properties, influencing their affinity for and activity at various biological targets.

Interdisciplinary Research Incorporating this compound Transformations

The chemical versatility of this compound and its derivatives makes it a valuable tool in various fields of interdisciplinary research, from the development of new synthetic methods to its application as a specialized reagent in analytical and biological chemistry.

Contributions to Novel Synthetic Methodologies

The synthesis of this compound and its derivatives can serve as a platform for the development and optimization of novel synthetic methodologies. For instance, the asymmetric synthesis of this chiral amine could be used as a benchmark for new catalytic enantioselective reactions. The development of efficient synthetic routes to functionalized derivatives of this scaffold contributes to the broader field of organic synthesis. researchgate.net The exploration of multi-component reactions to assemble the diphenylbutane core in a single step is another area where this compound could be of interest. nih.gov

Role in Reagent Development for Analytical Chemistry

The primary amine group of this compound is a key functional handle for its development as a reagent in analytical chemistry. Primary amines can be derivatized with a variety of reagents to enhance their detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govacs.orgnih.gov

Table 3: Potential Derivatization Reactions for Analytical Applications

| Derivatizing Reagent | Functional Group Targeted | Resulting Product | Analytical Advantage |

| Dansyl chloride | Primary amine | Fluorescent sulfonamide | Enhanced fluorescence detection |

| Fluorescamine | Primary amine | Fluorescent pyrrolinone | Fluorogenic reaction with low background |

| o-Phthalaldehyde (OPA) | Primary amine | Fluorescent isoindole | Rapid reaction, suitable for automated analysis |

| Phenylisothiocyanate (PITC) | Primary amine | Phenylthiocarbamoyl (PTC) derivative | UV-active, suitable for amino acid analysis |

By reacting this compound with these reagents, it can be used as a standard for developing new analytical methods for the quantification of primary amines. rsc.org Its distinct molecular weight and fragmentation pattern in mass spectrometry would also make it a useful internal standard in complex sample matrices. The development of novel derivatizing agents for amino acids and other primary amines is an active area of research where this compound could serve as a model substrate. researchgate.netresearchgate.netrsc.org

Application in Proteomics Research as a Chemical Probe or Reagent

In the field of proteomics, molecules that can react with specific functional groups on proteins are valuable tools for protein labeling and characterization. thermofisher.com The amine-reactive nature of this compound, or more precisely, a derivatized form of it, could be exploited in the design of chemical probes. thermofisher.com

A common strategy involves creating a bifunctional molecule where the 1,4-diphenylbutan-1-amine scaffold provides the core structure, which is then functionalized with both a reactive group and a reporter group.

Table 4: Potential Design of a Chemical Probe Based on the 1,4-Diphenylbutan-1-amine Scaffold

| Component | Example Functional Group | Purpose |

| Scaffold | 1,4-Diphenylbutan-1-amine | Provides a defined three-dimensional structure. |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | To covalently bind to primary amines (e.g., lysine (B10760008) residues) on proteins. creative-proteomics.com |

| Reporter Group | Biotin | For affinity purification of labeled proteins. |

| Reporter Group | Fluorophore (e.g., fluorescein) | For visualization of labeled proteins in techniques like fluorescence microscopy or gel electrophoresis. |

| Click Chemistry Handle | Alkyne or Azide | For bio-orthogonal ligation to a reporter group. thermofisher.com |

Such a chemical probe could be used in proteomics workflows to label proteins in a complex biological sample. nih.gov After labeling, the proteins can be detected, enriched, and identified using mass spectrometry, providing insights into their abundance, localization, and interactions. The diphenylbutane core could influence the probe's solubility and cell permeability, making it potentially suitable for in-situ or in-vivo labeling studies. The development of novel amine-reactive chemical tags is an ongoing effort in proteomics, and scaffolds like 1,4-diphenylbutan-1-amine could offer new design possibilities. acs.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Diphenylbutan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,4-diphenylbutan-1-one using sodium cyanoborohydride or catalytic hydrogenation. Purity optimization involves post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Deuterated analogs in similar amine hydrochlorides (e.g., 98 atom% D purity in ) highlight the importance of isotopic purity control. Impurity profiling using HPLC with UV detection (as in ) is critical, referencing EP/USP standards for pharmaceutical-grade validation.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, comparing chemical shifts to deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-d4-amine HCl in ).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns, particularly for deuterated derivatives.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity, as hydrochloride salts often degrade at elevated temperatures (see for analogous compound stability data).

- X-ray Crystallography : Resolve crystal structure ambiguities, as demonstrated for lactosamine hydrochloride in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to study hygroscopicity. Cross-validate data with independent labs using standardized protocols (e.g., OECD Test Guidelines). For example, ’s X-ray crystallography approach resolved anomeric mixtures in lactosamine HCl, a strategy applicable here.

Q. What experimental design principles apply to optimizing reaction yields in deuterated analogs of this compound?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables like solvent polarity, temperature, and catalyst loading. Isotopic labeling (e.g., 98 atom% D in ) requires stringent control of reaction moisture and deuterium sources. Monitor reaction progress via in situ FTIR or Raman spectroscopy to minimize byproducts. Reference ’s hydrogel optimization framework, which used design-of-experiments (DoE) to assess viscosity and drug release.

Q. How can instability issues (e.g., hydrolysis) of this compound be mitigated in biological assays?

- Methodological Answer : Stabilize the compound by:

- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 4–5 to minimize amine hydrolysis.

- Lyophilization : Freeze-dry aliquots with cryoprotectants (e.g., trehalose) for long-term storage.

- Protection from Light : Store in amber vials to prevent photodegradation, as recommended for pyridoxine HCl in .

Q. What strategies are recommended for validating this compound’s biological activity while accounting for batch variability?

- Methodological Answer :

- Batch Consistency : Use orthogonal analytical methods (HPLC, NMR) to ensure chemical equivalence across batches ().

- Positive Controls : Include structurally related bioactive amines (e.g., articaine HCl in ) as benchmarks.

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to isolate batch effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。